4-(Diethoxymethyl)cyclohexene

Descripción

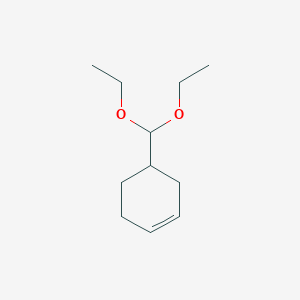

4-(Diethoxymethyl)cyclohexene (CAS No. 6314-88-1) is a substituted cyclohexene derivative featuring a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 4-position of the cyclohexene ring. This compound belongs to the broader class of oxygenated cyclohexene derivatives, which are characterized by their unique reactivity and applications in organic synthesis, pharmaceuticals, and materials science .

Propiedades

Número CAS |

6314-88-1 |

|---|---|

Fórmula molecular |

C11H20O2 |

Peso molecular |

184.27 g/mol |

Nombre IUPAC |

4-(diethoxymethyl)cyclohexene |

InChI |

InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-6,10-11H,3-4,7-9H2,1-2H3 |

Clave InChI |

FQTUPNIDBICDHE-UHFFFAOYSA-N |

SMILES canónico |

CCOC(C1CCC=CC1)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)cyclohexene typically involves the reaction of cyclohexene with diethoxymethane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. The product is then purified through distillation or other separation techniques to achieve the required quality standards .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Diethoxymethyl)cyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Cyclohexanone or cyclohexanal derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(Diethoxymethyl)cyclohexene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.

Industry: Used in the production of polymers and other industrial chemicals

Actividad Biológica

Overview of 4-(Diethoxymethyl)cyclohexene

Chemical Structure and Properties:

this compound is an organic compound characterized by a cyclohexene ring substituted with a diethoxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 198.31 g/mol. The presence of the diethoxymethyl group suggests potential reactivity and interactions with biological systems.

Antioxidant Activity

Compounds derived from cyclohexene structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Potential Anti-Cancer Effects

Emerging research suggests that cyclohexene derivatives may possess anti-cancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis. The exact mechanisms remain under investigation, but they may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

-

Study on Related Compounds:

A study examining the biological activities of cyclohexene derivatives found that certain substitutions led to enhanced cytotoxicity against cancer cell lines. The findings suggest that structural modifications can significantly impact biological activity, warranting further exploration of this compound. -

Antimicrobial Efficacy:

In a comparative study, various cyclohexene derivatives were tested for their antimicrobial efficacy against common pathogens. Results indicated that modifications similar to those in this compound could enhance activity against resistant strains.

The biological activities of compounds like this compound are often mediated through:

- Cell Membrane Disruption: Leading to leakage of cellular contents.

- Enzyme Inhibition: Interfering with critical enzymes involved in metabolic processes.

- Receptor Binding: Modulating receptor activity that influences cell signaling pathways.

Toxicological Assessments

Preliminary toxicological assessments are essential for understanding the safety profile of this compound. Studies on structurally similar compounds indicate varying degrees of toxicity, emphasizing the need for comprehensive evaluation before therapeutic application.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Cyclohexene Derivatives

Structural and Functional Group Comparisons

Cyclohexene derivatives vary significantly based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis with key analogs:

Reactivity and Catalytic Behavior

- Oxidation Pathways: Cyclohexene derivatives undergo oxidation to yield epoxides, alcohols, or ketones. For example, Fe(II) and Co(II) phthalocyanine catalysts convert cyclohexene to cyclohexenol (78% selectivity) and minor epoxide/ketone products . In contrast, this compound’s ether groups may stabilize the molecule against oxidation, favoring alternative pathways.

- Hydrogenation Selectivity : Ru-based catalysts with ZnSO₄ additives achieve 80% selectivity for cyclohexene during benzene hydrogenation . The diethoxymethyl group in this compound could similarly influence adsorption on catalytic surfaces, though this remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.